

An In-depth Technical Guide to the Discovery and Synthesis of Itraconazole

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Compound of Interest

Compound Name: *Itraconazole*

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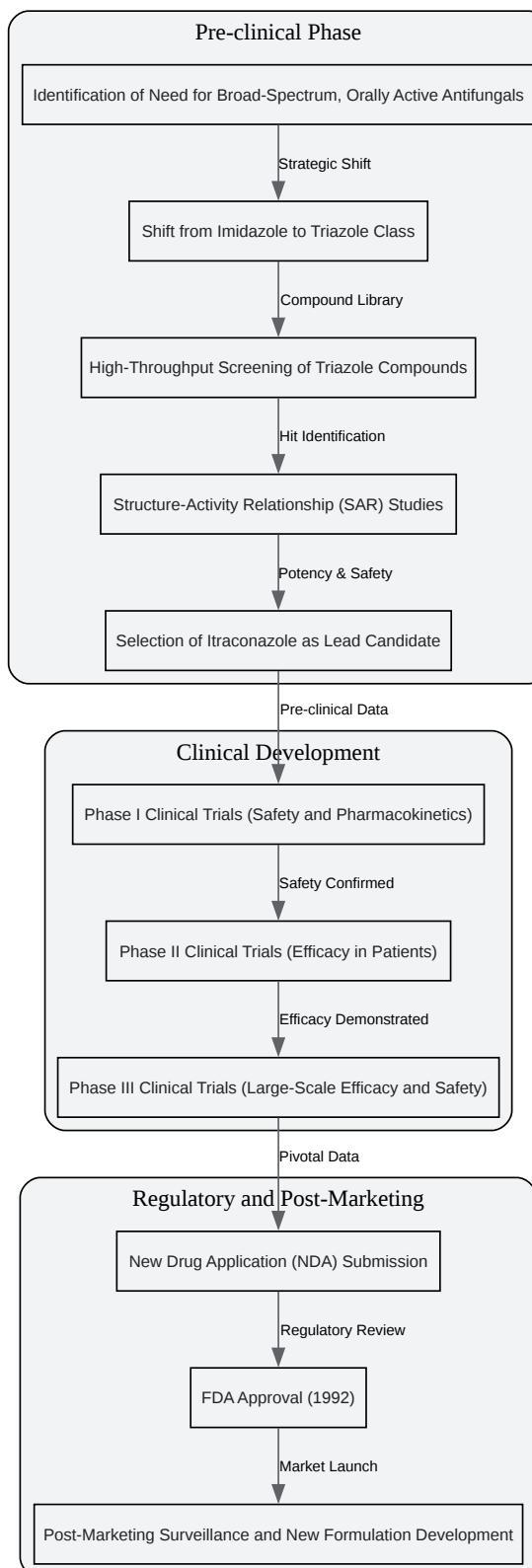
This technical guide provides a comprehensive overview of the discovery and synthesis of the broad-spectrum antifungal agent, **itraconazole**. It is intended for an audience with a strong background in medicinal chemistry, pharmacology, and drug development. The document details the historical context of its discovery by Janssen Pharmaceutica, its mechanism of action, and a detailed exposition of its chemical synthesis pathways, including experimental protocols for key reactions.

Discovery and Development of Itraconazole

Itraconazole was discovered in the late 1970s by scientists at Janssen Pharmaceutica, a subsidiary of Johnson & Johnson.^{[1][2][3]} The discovery was part of a broader research effort to develop more effective and safer azole-based antifungal agents, moving from the earlier imidazole class to the triazole class of compounds.^[1] **Itraconazole** was patented in 1978 and received its first approval for medical use in the United States in 1992.^[4]

The development of **itraconazole** was a significant advancement in antifungal therapy, offering a broader spectrum of activity compared to its predecessors.^[5] Its development addressed the need for orally active antifungals with an improved safety profile for treating systemic mycoses.

Below is a logical workflow illustrating the key phases in the discovery and development of **itraconazole**.



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Figure 1: Logical workflow of the discovery and development of **itraconazole**.

Mechanism of Action

Itraconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14 α -demethylase. This enzyme is a crucial component in the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane that is analogous to cholesterol in mammalian cells. The inhibition of ergosterol synthesis leads to the accumulation of toxic methylated sterol precursors and disrupts the integrity and function of the fungal cell membrane, ultimately leading to fungal cell death.

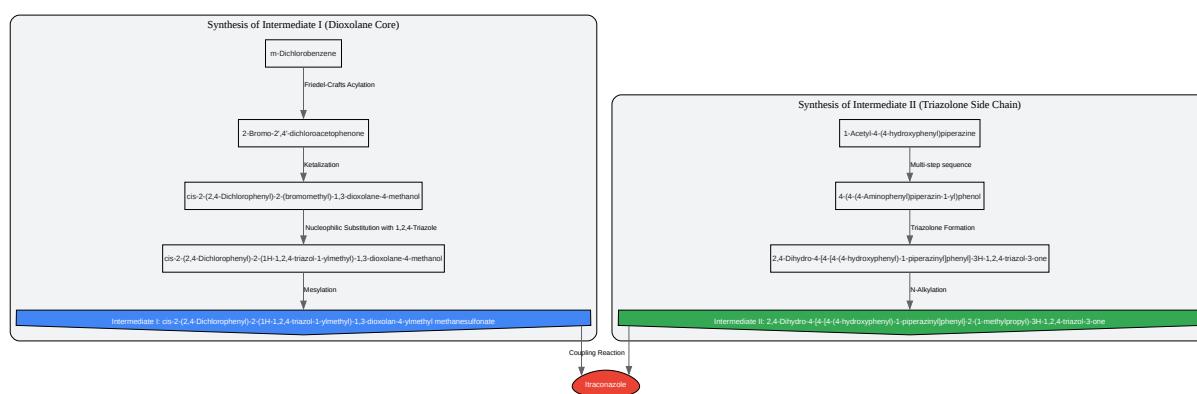
Chemical Synthesis of Itraconazole

The synthesis of **itraconazole** is a complex multi-step process that can be approached through either a linear or a more efficient convergent synthesis strategy. The convergent approach involves the separate synthesis of two key intermediates, which are then coupled to form the final **itraconazole** molecule.

The two primary intermediates are:

- Intermediate I (The Dioxolane Core): cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate
- Intermediate II (The Triazolone Side Chain): 2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one

The following diagram illustrates a convergent synthesis pathway for **itraconazole**.



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Figure 2: Convergent synthesis pathway of **itraconazole**.

Experimental Protocols

The following protocols are compiled from various patents and publications and represent plausible methods for the synthesis of **itraconazole** and its key intermediates.

3.1.1. Synthesis of Intermediate I: cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate

- Step 1: Synthesis of cis-2-(2,4-dichlorophenyl)-2-(bromomethyl)-1,3-dioxolane-4-methanol
This intermediate can be prepared from 2-bromo-2',4'-dichloroacetophenone and glycerol. The reaction involves a ketalization step.
- Step 2: Synthesis of cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol
 - Reagents: cis-2-(2,4-dichlorophenyl)-2-(bromomethyl)-1,3-dioxolane-4-methanol, 1,2,4-triazole, potassium carbonate, dimethyl sulfoxide (DMSO).
 - Procedure: A mixture of cis-bromo ester (0.022 mol), anhydrous potassium carbonate (0.086 mol), water (1.2 g), 1,2,4-triazole (0.090 mol), and polyethylene glycol 600 (0.1 g) in DMSO (50 g) is heated to 189°C and reacted for 15 hours. After completion, water is added, and the product is extracted with dichloromethane. The organic layer is evaporated, and the crude product is recrystallized from ethyl acetate.[6]
 - Yield: ~82.4%
- Step 3: Mesylation to yield Intermediate I The alcohol from the previous step is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine in a suitable solvent such as dichloromethane to yield the final mesylated intermediate.

3.1.2. Synthesis of Intermediate II: 2,4-Dihydro-4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one

This intermediate is synthesized in a multi-step process starting from 1-acetyl-4-(4-hydroxyphenyl)piperazine. The synthesis involves the formation of a triazolone ring followed by N-alkylation.

- Step 1: Formation of the Triazolone Ring This involves a sequence of reactions starting with the condensation of 1-acetyl-4-(4-hydroxyphenyl)piperazine with p-nitrochlorobenzene, followed by reduction of the nitro group, acylation, reaction with hydrazine hydrate, and cyclization to form the triazolone ring.

- Step 2: N-Alkylation
 - Reagents: 2,4-dihydro-4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one, 2-bromobutane, potassium hydroxide, DMSO.
 - Procedure: The triazolone intermediate is reacted with 2-bromobutane in the presence of potassium hydroxide in DMSO to yield the N-alkylated product.^[7] A subsequent demethylation step (e.g., using HBr) is required to expose the free hydroxyl group.

3.1.3. Final Coupling Reaction to Synthesize **Itraconazole**

- Reagents: Intermediate I, Intermediate II, sodium hydroxide (or potassium hydroxide), toluene, and a phase transfer catalyst (e.g., TEBA).
- Procedure: In a reaction flask, add water (140 g), sodium hydroxide (45 g), toluene (180 g), Intermediate II (10 g), Intermediate I (12 g), hydrazine hydrate (0.1 g), and TEBA (1.0 g). The mixture is heated to 110°C and refluxed for 8 hours. After the reaction is complete, it is cooled to 40°C, and the aqueous layer is separated. The organic layer is further cooled to room temperature, and the crude **itraconazole** is collected by filtration.^[8]
- Yield: ~95.0%

3.1.4. Purification of **Itraconazole**

- Procedure: The crude **itraconazole** is dissolved in a mixed solvent of dichloromethane and methanol (e.g., 1:2 v/v). A mixture of activated carbon and silica gel is added, and the solution is stirred at 30-35°C for a period for decolorization. The mixture is then filtered, and the filtrate is concentrated to remove dichloromethane. The purified **itraconazole** crystallizes out from methanol and is collected by filtration.^[9]

Quantitative Data on Synthesis

The following tables summarize the quantitative data for the key steps in the synthesis of **itraconazole**, compiled from various sources.

Table 1: Synthesis of cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol

Parameter	Value	Reference
Starting Material	cis-bromo ester (0.022 mol)	[6]
Reagents	1,2,4-triazole (0.090 mol), K ₂ CO ₃ (0.086 mol), PEG 600 (0.1 g), H ₂ O (1.2 g), DMSO (50 g)	[6]
Reaction Temperature	189°C	[6]
Reaction Time	15 hours	[6]
Yield	82.4%	[6]
Purity	87.60% (isomer content 10.5%)	[6]

Table 2: Final Coupling Reaction to Synthesize Itraconazole

Parameter	Value	Reference
Intermediate I	12 g	[8]
Intermediate II	10 g	[8]
Reagents	NaOH (45 g), Toluene (180 g), H ₂ O (140 g), Hydrazine hydrate (0.1 g), TEBA (1.0 g)	[8]
Reaction Temperature	110°C (reflux)	[8]
Reaction Time	8 hours	[8]
Yield	95.0%	[8]
Purity (crude)	>99% (foreign matter content 0.60%)	[8]

Spectroscopic Data of Itraconazole

The structural elucidation of **itraconazole** and its intermediates relies on various spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the structure of the molecule. Studies have detailed the chemical shifts of **itraconazole** in different solvents and under varying pH conditions, which helped in identifying the sites of protonation. Solid-state NMR has also been employed to investigate the internal structure and dynamics of **itraconazole**.[\[1\]](#)
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **itraconazole** and its impurities. The protonated molecular ion of **itraconazole** is observed at m/z 705.
- Infrared (IR) Spectroscopy: FT-IR spectroscopy helps in identifying the functional groups present in the **itraconazole** molecule.

This guide provides a foundational understanding of the discovery and synthesis of **itraconazole**, intended to support further research and development in the field of antifungal agents. For more specific details, the reader is encouraged to consult the cited patents and research articles.

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